molecular formula C10H12O3S B13349735 Ethyl 2-mercapto-5-methoxybenzoate

Ethyl 2-mercapto-5-methoxybenzoate

Cat. No.: B13349735
M. Wt: 212.27 g/mol
InChI Key: MPDAVJNDNCZNGJ-UHFFFAOYSA-N
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Description

Ethyl 2-mercapto-5-methoxybenzoate (CAS 1379348-07-8) is a chemical intermediate with a molecular formula of C10H12O3S and a molecular weight of 212.27 g/mol . This compound serves as a key building block in organic and medicinal chemistry research. Its primary researched application is as a precursor in the synthesis of novel benzimidazole derivatives . Specifically, it reacts with ethyl chloroacetate to form ethyl 2-((5-methoxy-1H-benzo[d]imidazol-2-yl)thio)acetate (EMBIA), a crucial intermediate for developing organic-inorganic nanohybrids . These nanohybrids, functionalized with TiO2 and ZnO nanoparticles, have demonstrated significant biological activity in scientific studies, showing promising antiproliferative effects against various cancer cell lines as well as antimicrobial properties . This makes this compound a valuable compound for researchers investigating new chemotherapeutic and anti-infective agents. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

ethyl 5-methoxy-2-sulfanylbenzoate

InChI

InChI=1S/C10H12O3S/c1-3-13-10(11)8-6-7(12-2)4-5-9(8)14/h4-6,14H,3H2,1-2H3

InChI Key

MPDAVJNDNCZNGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC)S

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-Mercaptobenzoxazole (Intermediate 1)

The precursor, 2-mercaptobenzoxazole, is typically synthesized through cyclization reactions involving o-aminophenol derivatives or via the reaction of o-aminothiophenols with formic acid derivatives. This step is well-established and documented in organic synthesis literature, often employing reflux conditions in suitable solvents such as acetic acid or polyphosphoric acid.

Step 2: Alkylation of 2-Mercaptobenzoxazole

The key step involves introducing the ethyl ester functionality at the 2-position via nucleophilic substitution:

2-Mercaptobenzoxazole + Ethyl Chloroacetate → Ethyl 2-(2-mercaptobenzoxazol-yl)acetate

This reaction is generally performed under reflux in dry acetone or ethanol with an inorganic base such as potassium carbonate (K₂CO₃) to deprotonate the thiol group, facilitating nucleophilic attack on ethyl chloroacetate. The reaction conditions are optimized at temperatures around 60–80°C for 5–10 hours to maximize yield.

Step 3: Formation of 5-Methoxy Substituent

The methoxy group at the 5-position of the benzene ring is introduced via electrophilic aromatic substitution or via subsequent methylation of a hydroxyl precursor. However, in the context of the synthesis of Ethyl 2-mercapto-5-methoxybenzoate , the methoxy group is often introduced earlier in the aromatic ring synthesis or via substitution reactions on a suitably substituted precursor.

Conversion to the Final Compound via Hydrazide and Schiff Base Formation

The synthesis pathway detailed in patent literature (e.g., RU2217424C2) involves:

  • Preparation of hydrazide derivatives by reacting the ester intermediate with hydrazine hydrate in ethanol under reflux conditions for 6–10 hours.
  • Schiff base formation with aldehyde derivatives (e.g., benzaldehyde or isatin derivatives) in ethanol with acetic acid as a catalyst, refluxed at approximately 90°C for 6–10 hours.
  • Final purification involves acidification with acetic acid, cooling, and filtration to isolate the This compound derivative, often as a crystalline precipitate.

Summary of the Reaction Conditions

Step Reagents Solvent Temperature Time Purpose
1 2-mercaptobenzoxazole + Ethyl chloroacetate Dry acetone Reflux (~60–80°C) 5–10 h Alkylation at the 2-position
2 Hydrazine hydrate Ethanol Reflux (~70°C) 6–10 h Hydrazide formation
3 Aldehyde derivatives (e.g., isatin) Ethanol + acetic acid ~90°C 6–10 h Schiff base formation
4 Acidification with acetic acid - Room temperature 1–2 h Precipitation of final product

Alternative Methods and Variations

Research indicates that microwave-assisted synthesis can significantly reduce reaction times and improve yields for similar derivatives, although traditional reflux methods remain the most common in literature. Additionally, solvent variations such as ethanol-water mixtures or acetonitrile can influence the reaction efficiency.

Data Table: Summary of Preparation Parameters

Method Reagents Solvent Temperature Reaction Time Yield (%) Notes
Patent Method (RU2217424C2) 2-mercaptobenzoxazole + Ethyl chloroacetate + Hydrazine hydrate + Aldehyde Acetone, ethanol 60–90°C 5–10 h per step Up to 90% High purity, optimized for yield
Microwave-assisted Same as above Ethanol 120°C (microwave) 30 min Variable Faster, greener approach

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-mercapto-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-mercapto-5-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s thiol group makes it useful in studying redox reactions and enzyme activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-mercapto-5-methoxybenzoate involves its interaction with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activities and influence cellular redox states. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-mercapto-5-methoxybenzoate with key analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups Applications/Notes
This compound* C₁₀H₁₂O₃S ~212.27 (calc.) –SH (C2), –OCH₃ (C5), –COOEt Thiol, ester, methoxy Synthetic intermediate (hypothesized)
Ethyl 2-hydroxy-5-methoxybenzoate C₁₀H₁₂O₄ 196.20 –OH (C2), –OCH₃ (C5), –COOEt Phenol, ester, methoxy Isolated via preparative GC
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 –OCH₃ (C2), –COOEt Ester, methoxy Flavoring agent; JECFA/FCC compliant
Methyl 2-amino-5-methoxybenzoate C₉H₁₁NO₃ 181.19 –NH₂ (C2), –OCH₃ (C5), –COOMe Amine, ester, methoxy Pharmaceutical intermediate
1,2-bis(5-methoxy-2-mercaptobenzimidazole)ethane C₁₆H₁₆N₄O₂S₂ 386.46 –SH (C2), –OCH₃ (C5), benzimidazole Thiol, methoxy, heterocycle Antimicrobial/antifungal research

Spectral and Physicochemical Properties

Ethyl 2-hydroxy-5-methoxybenzoate
  • NMR : δ 0.2 (s, 1H, –OH), 6.2 (s, 3H, aromatic), 8.6 (t, 3H, –COOEt).
  • IR : 3110 cm⁻¹ (–OH stretch), 1669 cm⁻¹ (ester C=O).
  • MS : Base peak at m/z 150 (loss of –COOEt).
Ethyl 2-methoxybenzoate
  • Solubility: Miscible in ethanol.
  • Analytical methods : IR (ester C=O ~1700 cm⁻¹), NMR (δ 3.0–5.6 for –OCH₃ and –COOEt).
1,2-bis(5-methoxy-2-mercaptobenzimidazole)ethane
  • IR : 627–675 cm⁻¹ (C–S stretch), 3304 cm⁻¹ (N–H stretch).
  • NMR : δ 3.87 (s, –OCH₃), 7.12–7.41 (aromatic protons).

Key Differences :

  • The mercapto group in this compound would exhibit IR absorption near 2550 cm⁻¹ (S–H stretch) , distinct from –OH (~3110 cm⁻¹) or –NH₂ (~3300 cm⁻¹).
  • The thiol group’s lower polarity compared to –OH or –NH₂ may reduce solubility in polar solvents.

Reactivity and Stability

  • Mercapto vs. Hydroxy Groups : The –SH group is more nucleophilic than –OH, enabling participation in redox reactions (e.g., disulfide formation) .
  • Methoxy Group : Electron-donating –OCH₃ stabilizes the aromatic ring, directing electrophilic substitution to positions 4 and 4.

Biological Activity

Ethyl 2-mercapto-5-methoxybenzoate is an organic compound notable for its unique chemical structure, which includes a thiol (mercapto) group and a methoxy group attached to a benzoate moiety. This compound has garnered attention in the scientific community due to its diverse biological activities, primarily attributed to the reactivity of its thiol group.

Chemical Structure and Properties

The chemical formula of this compound is C_10H_12O_3S. The presence of the thiol group allows for significant interactions with biological macromolecules, making it a valuable compound in both organic synthesis and biological studies.

Mechanisms of Biological Activity

  • Redox Reactions : The thiol group in this compound participates in redox reactions, influencing enzyme activities and cellular signaling pathways. This is crucial for modulating various biochemical processes within cells.
  • Antioxidant Properties : The compound exhibits potential antioxidant properties due to its ability to donate electrons, which helps neutralize reactive oxygen species (ROS). This action can protect cells from oxidative stress, which is linked to various diseases.
  • Protein Interactions : this compound can form disulfide bonds with cysteine residues in proteins, thereby modulating protein structure and function. Such interactions can significantly impact enzyme activities and cellular redox states.

Comparative Biological Activity

To understand the unique biological properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesUnique Aspects
2-Mercapto-5-methoxybenzimidazoleContains a thiol and methoxy group; benzimidazole ringUnique due to benzimidazole structure
Methyl 2-methoxybenzoateLacks thiol groupLess reactive in redox reactions
Ethyl 2-methoxybenzoateSimilar structure but lacks thiol groupReduced reactivity compared to this compound

The combination of both thiol and methoxy functionalities in this compound confers distinct chemical reactivity and biological properties not found in the other compounds listed.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies : Research has shown that derivatives of mercapto compounds exhibit varying degrees of cytotoxicity against cancer cell lines. While specific data on this compound is limited, related compounds have demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : Similar mercapto compounds have been reported for their antimicrobial properties. This compound's thiol group may contribute to its ability to inhibit bacterial growth, although specific studies focusing on this compound are still needed .
  • Enzyme Inhibition : The compound's interactions with enzymes through disulfide bond formation may inhibit key metabolic pathways, providing a mechanism for therapeutic applications against diseases influenced by enzyme activity .

Q & A

Q. What safety protocols are essential when handling this compound in air-sensitive reactions?

  • Methodological Answer :
  • Gloveboxes/Schlenk Lines : Use for oxygen-sensitive steps (e.g., thiolate alkylation).
  • PPE : Nitrile gloves, flame-retardant lab coats, and safety goggles. Avoid latex gloves (permeability to thiols) .
  • Waste Disposal : Quench residual thiols with NaOCl (10% v/v) before aqueous disposal .

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